![molecular formula C9H10BrN B14084565 2-Bromo-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14084565.png)
2-Bromo-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound with the molecular formula C9H10BrN. This compound is part of the cyclopenta[b]pyridine family, which is known for its diverse biological activities and applications in various fields of scientific research .
Vorbereitungsmethoden
The synthesis of 2-Bromo-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine typically involves multicomponent condensation reactions. One common method includes the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often involve the use of triethylamine (Et3N) as a base and atmospheric oxygen for the aromatization of the dihydropyridine ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Chemischer Reaktionen
2-Bromo-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of protein kinase FGFR1, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation in cancer cells . The compound’s hypoglycemic activity is attributed to its ability to modulate glucose metabolism pathways .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine can be compared with other similar compounds such as:
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: This compound is synthesized through manganese-catalyzed oxidation and shares a similar core structure.
5H-5-Methyl-6,7-dihydrocyclopentapyrazine: Another heterocyclic compound with a similar cyclopenta structure but different substituents.
5H-1-Pyrindine, 6,7-dihydro-:
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H10BrN |
|---|---|
Molekulargewicht |
212.09 g/mol |
IUPAC-Name |
2-bromo-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine |
InChI |
InChI=1S/C9H10BrN/c1-6-5-9(10)11-8-4-2-3-7(6)8/h5H,2-4H2,1H3 |
InChI-Schlüssel |
RVVKLFDGECWOJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=C1CCC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


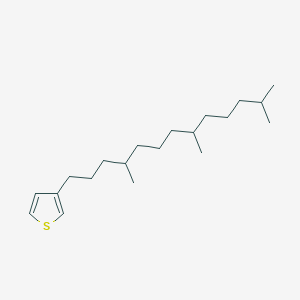
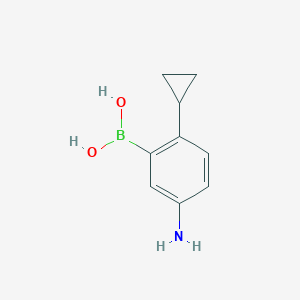
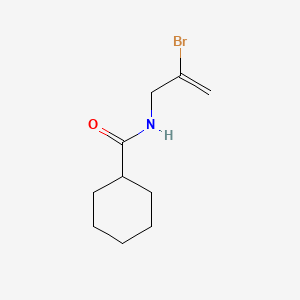
![1,3,6,7-tetramethyl-8-[3-(phenylamino)propyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14084509.png)
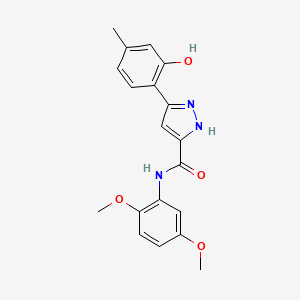
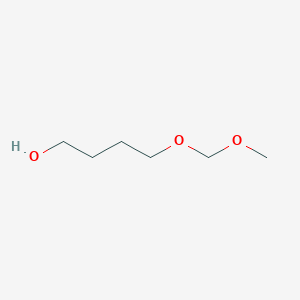
![2-(1,3-Benzothiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084528.png)
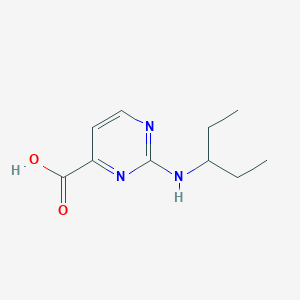
![Naphthalen-2-yl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14084533.png)
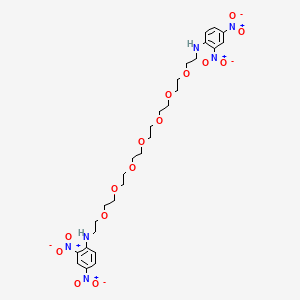
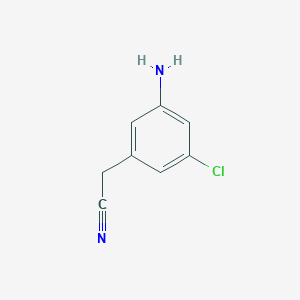
![7-[3-[4-(4-Fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B14084551.png)

![N-(3-chlorophenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14084562.png)
